molecular formula C10H10O2 B159188 3,3-Dimethyl-2-benzofuran-1(3H)-one CAS No. 1689-09-4

3,3-Dimethyl-2-benzofuran-1(3H)-one

Cat. No. B159188
CAS RN: 1689-09-4
M. Wt: 162.18 g/mol
InChI Key: YFBZUWUJSCLVST-UHFFFAOYSA-N
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Patent
US07060844B2

Procedure details

To a solution of 2-bromobenzoic acid (500 mg, 2.49 mmol) in THF (12.0 ml) cooled at −78° C. was added 2.5M n-BuLi/Hexane (2.0 ml). After stirring for 18 minutes, acetone (0.91 ml, 12.4 mmol) was added. The reaction was allowed to warm to room temperature after 5 minutes at −78° C., and then quenched into 10% HCl aqueous solution (50 ml). The acidic solution was rapidly stirred for 1 hour, and then extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried with anhydrous Na2SO4, and rotary evaporated to give a mixture. Gradient chromatography of the mixture through silica gel column eluted with 20% to 30% EtOAc in hexane afforded 3,3-dimethyl-2-benzofuran-1(3H)-one as a white solid (161 mg, 40%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
n-BuLi Hexane
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.91 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Li][CH2:12][CH2:13][CH2:14]C.CCCCCC.CC(C)=O>C1COCC1>[CH3:12][C:13]1([CH3:14])[C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4](=[O:5])[O:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-BuLi Hexane
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Step Three
Name
Quantity
0.91 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 18 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into 10% HCl aqueous solution (50 ml)
STIRRING
Type
STIRRING
Details
The acidic solution was rapidly stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give a mixture
WASH
Type
WASH
Details
Gradient chromatography of the mixture through silica gel column eluted with 20% to 30% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
18 min
Name
Type
product
Smiles
CC1(OC(C2=C1C=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.